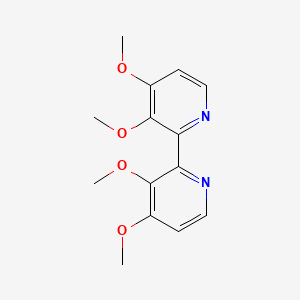

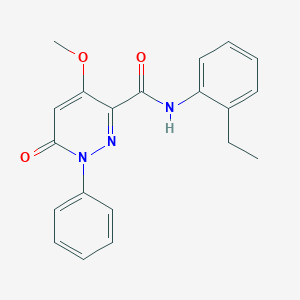

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

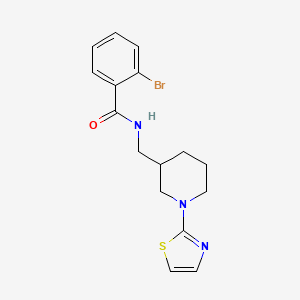

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Anti-Fibrosis Drug Development

3,3’,4,4’-Tetramethoxy-2,2’-bipyridine: derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .

Synthesis of N-(Pyridin-2-yl)amides

The compound serves as a precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . This method represents a significant advancement in the synthesis of compounds with varied medicinal applications.

Anticancer Compound Synthesis

A series of derivatives of 3,3’,4,4’-Tetramethoxy-2,2’-bipyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have demonstrated potential as new anticancer agents .

Asymmetric Hydrogenation

The compound is used as a ligand in asymmetric hydrogenation reactions. This application is crucial in the pharmaceutical industry for the production of chiral molecules, which can have different biological activities depending on their orientation .

Polymer Synthesis

3,3’,4,4’-Tetramethoxy-2,2’-bipyridine: is employed in the preparation of chiral ketone functionalized polymers through copolymerization reactions. This application is significant in the field of materials science for creating polymers with specific properties .

Synthesis of Chiral Alkynes

The compound is utilized to synthesize chiral alkynes by asymmetric hydroalkynylation of nonpolar alkenes or norbornadienes using an iridium catalyst. This synthetic application is important for creating complex molecules with high enantiomeric purity .

Propriétés

IUPAC Name |

2-(3,4-dimethoxypyridin-2-yl)-3,4-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-17-9-5-7-15-11(13(9)19-3)12-14(20-4)10(18-2)6-8-16-12/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNAIXKPPXKEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C2=NC=CC(=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)